Chlorhydrate d'épiamistatine

Vue d'ensemble

Description

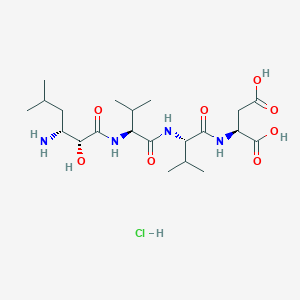

Epiamastatin hydrochloride is a synthetic compound with a molecular weight of 474.55 . It is an epimer of amastatin at the 2-position . There are no reports of aminopeptidase inhibition by this epimer; on the contrary, there are suggestions that a 2S-hydroxyl group is important for the stability of an initial collision complex with the enzyme .

Molecular Structure Analysis

The molecular formula of Epiamastatin hydrochloride is C21H38N4O8 . The SMILES string representation of its structure isCl [H].CC (C)C [C@@H] (N) [C@@H] (O)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (CC (O)=O)C (O)=O . Physical And Chemical Properties Analysis

Epiamastatin hydrochloride is a powder form substance . It has a molecular weight of 474.55 g/mol . The storage temperature is -20°C .Mécanisme D'action

Target of Action

Epiamastatin hydrochloride primarily targets the H1 receptor, a histamine receptor . The H1 receptor plays a crucial role in mediating allergic responses in the body .

Mode of Action

Epiamastatin hydrochloride interacts with its targets in a multi-action manner that inhibits the allergic response in three ways :

- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .

Biochemical Pathways

The biochemical pathways affected by Epiamastatin hydrochloride are primarily related to allergic responses. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, Epiamastatin hydrochloride disrupts the biochemical pathways that would normally lead to an allergic response .

Result of Action

The molecular and cellular effects of Epiamastatin hydrochloride’s action primarily involve the prevention of allergic responses. By interacting with its targets and affecting related biochemical pathways, Epiamastatin hydrochloride can prevent itching associated with allergic conjunctivitis .

Avantages Et Limitations Des Expériences En Laboratoire

Epiamastatin hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of Epiamastatin hydrochloride, which makes it an ideal tool for studying the role of Epiamastatin hydrochloride in various pathological conditions. It is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, epiamastatin hydrochloride has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of the results. It is also relatively expensive, which can limit its use in some labs.

Orientations Futures

There are several future directions for the use of epiamastatin hydrochloride in scientific research. One potential direction is the development of new therapeutic strategies for COPD and other diseases that involve Epiamastatin hydrochloride. For example, epiamastatin hydrochloride could be used as a template to develop new inhibitors of Epiamastatin hydrochloride that are more stable and have better pharmacological properties. Another potential direction is the study of the role of Epiamastatin hydrochloride in other pathological conditions, such as asthma and cancer. By understanding the role of Epiamastatin hydrochloride in these diseases, new therapeutic strategies could be developed to target this enzyme and improve patient outcomes.

Applications De Recherche Scientifique

- Le chlorhydrate d'épiamistatine agit comme un inhibiteur des métalloprotéases. Ces enzymes jouent des rôles cruciaux dans divers processus biologiques, notamment le remodelage tissulaire, la signalisation cellulaire et les réponses immunitaires. En inhibant les métalloprotéases, l'épiamistatine peut être précieuse pour étudier leurs fonctions et leurs cibles thérapeutiques potentielles .

- Les métalloprotéases sont souvent dysrégulées dans le cancer, contribuant à l'invasion tumorale, à l'angiogenèse et aux métastases. L'inhibition de ces enzymes par l'épiamistatine pourrait aider à comprendre la progression du cancer et à développer des thérapies ciblées .

- L'angiogenèse, la formation de nouveaux vaisseaux sanguins, est essentielle à la croissance et à la réparation tissulaire. La dysrégulation de l'angiogenèse est impliquée dans des maladies telles que le cancer, la rétinopathie diabétique et la polyarthrite rhumatoïde. L'inhibition des métalloprotéases par l'épiamistatine peut avoir un impact sur les voies liées à l'angiogenèse .

- Les métalloprotéases sont impliquées dans la neuroinflammation, la plasticité synaptique et la survie neuronale. Les effets de l'épiamistatine sur ces enzymes pourraient être pertinents dans les conditions neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .

- Les métalloprotéases jouent un rôle dans la réparation tissulaire et la fibrose. L'inhibition de l'épiamistatine pourrait influencer les processus de cicatrisation et le remodelage des tissus fibrotiques .

- Le this compound peut servir de composé outil pour la découverte de médicaments. Les chercheurs peuvent l'utiliser pour valider les cibles des métalloprotéases et cribler les inhibiteurs potentiels .

Inhibition des métalloprotéases

Recherche sur le cancer

Études sur l'angiogenèse

Troubles neurodégénératifs

Cicatrisation des plaies et fibrose

Développement de médicaments

Analyse Biochimique

Biochemical Properties

Epiamastatin hydrochloride is suggested to play a role in biochemical reactions, particularly those involving aminopeptidases . There are no reports of it interacting with enzymes, proteins, or other biomolecules .

Cellular Effects

There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There are no reports of it exerting effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of epiamastatin hydrochloride over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no information available on how the effects of epiamastatin hydrochloride vary with different dosages in animal models .

Metabolic Pathways

There is currently no information available on the metabolic pathways that epiamastatin hydrochloride is involved in, including any enzymes or cofactors that it interacts with .

Transport and Distribution

There is currently no information available on how epiamastatin hydrochloride is transported and distributed within cells and tissues .

Subcellular Localization

There is currently no information available on the subcellular localization of epiamastatin hydrochloride and any effects on its activity or function .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-TXUMRZAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100992-59-4 | |

| Record name | Epiamastatin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

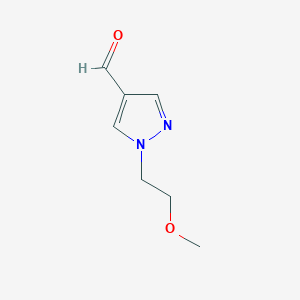

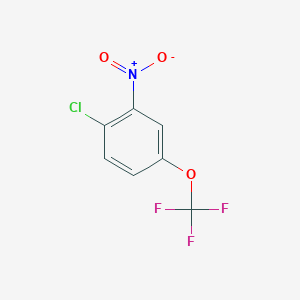

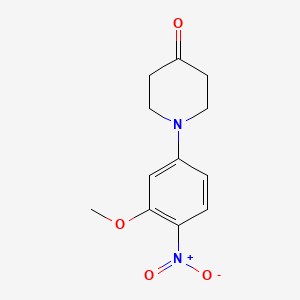

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)